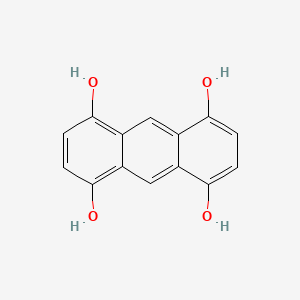

1,4,5,8-Anthracenetetrol

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-1,4,5,8-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-11-1-2-12(16)8-6-10-9(5-7(8)11)13(17)3-4-14(10)18/h1-6,15-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHRJOZZFCCAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C3C(=CC=C(C3=CC2=C1O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376718 | |

| Record name | 1,4,5,8-Anthracenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62607-63-0 | |

| Record name | 1,4,5,8-Anthracenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Polyhydroxylated Anthracenes in Advanced Chemical Systems

Polyhydroxylated anthracenes, a class of compounds characterized by an anthracene (B1667546) core functionalized with multiple hydroxyl groups, are of considerable interest in various fields of chemical science. The number and position of these hydroxyl groups significantly influence the molecule's electronic properties, reactivity, and potential applications. These compounds are recognized for their redox activity, which allows them to participate in a range of chemical transformations.

The introduction of hydroxyl groups onto the anthracene framework can modulate the compound's solubility and its ability to form hydrogen bonds, which is crucial for its interaction with other molecules and its self-assembly into more complex structures. This has led to their investigation in materials science. For instance, a related isomer, 1,4,9,10-anthracenetetrol, has been explored as a chain extender in the synthesis of shape-memory polyurethanes.

Furthermore, polyhydroxylated derivatives of polycyclic aromatic hydrocarbons (PAHs) are studied in toxicology and environmental science. The metabolic processes of PAHs in living organisms can lead to the formation of such hydroxylated metabolites, which may have different biological activities and toxicological profiles compared to the parent hydrocarbon.

A Historical Perspective on Anthracenetetrol Research Methodologies

The study of 1,4,5,8-Anthracenetetrol has been historically challenging, primarily due to difficulties in its synthesis. Research literature indicates that the preparation of its oxidized counterpart, 1,4,5,8-anthracenetetrone, from 1,4,5,8-tetrahydroxyanthracene (this compound) has been met with unsatisfactory yields. tandfonline.comresearchgate.net This suggests that the 1,4,5,8-isomer is a difficult molecule to synthesize and handle efficiently.

Early methodologies often involved multi-step reaction sequences that were inefficient. For example, an alternative route to the corresponding tetr-one involved a seven-reaction sequence to create a dimethoxy-anthraquinone intermediate, highlighting the complexity of working with these systems. tandfonline.comresearchgate.net Modern synthetic strategies aim for higher efficiency and lower workload. One such approach for a related compound involved the oxidation of 1,4,5,8-tetramethoxyanthracene (B3059049) using ceric ammonium (B1175870) nitrate (B79036). tandfonline.comresearchgate.net The challenges associated with the synthesis of this compound have historically limited its comprehensive investigation compared to more accessible isomers.

The Scope and Objectives of Current Academic Inquiry

Methodologies for Direct Synthesis of this compound

This compound, also known as leuco-1,4,5,8-tetrahydroxyanthraquinone, is a pivotal intermediate in the synthesis of various dyestuffs and pharmacologically active molecules, including anticancer agents like Mitoxantrone. tandfonline.com Its synthesis is typically achieved through the reduction of its oxidized counterpart, 1,4,5,8-tetrahydroxyanthraquinone (B184003).

Precursor-Based Synthetic Routes, including from Chrysazin and related anthraquinones

A significant and practical synthetic route to obtain leuco-1,4,5,8-tetrahydroxyanthraquinone commences from chrysazin (1,8-dihydroxyanthraquinone). tandfonline.comtandfonline.com This multi-step process is favored for its scalability and has been improved over other literature methods. tandfonline.comtandfonline.com

The synthesis pathway involves three main steps:

Nitration: Chrysazin is first nitrated to produce 4,5-dinitrochrysazin. tandfonline.com

Reduction of Nitro Groups: The resulting dinitro compound is then reduced to form 4,5-diaminochrysazin. While various reduction methods exist, using iron powder in sulfuric acid has been identified as a practical, economical, and high-yield approach. tandfonline.com

Reductive Hydrolysis: The final step involves the conversion of 4,5-diaminochrysazin into the target leuco-1,4,5,8-tetrahydroxyanthraquinone. This is accomplished through a combined reduction and hydrolysis reaction using sodium hydrosulfite in an alkaline solution. tandfonline.comsphinxsai.com

An overview of this synthetic pathway is presented below:

| Step | Precursor | Reagents | Product | Notes |

| 1 | Chrysazin (1,8-dihydroxyanthraquinone) | Nitrating agent (e.g., nitric acid) | 4,5-Dinitrochrysazin | --- |

| 2 | 4,5-Dinitrochrysazin | Iron powder, Sulfuric acid | 4,5-Diaminochrysazin | Provides a quantitative yield. tandfonline.com |

| 3 | 4,5-Diaminochrysazin | Sodium hydrosulfite, Alkaline solution | Leuco-1,4,5,8-tetrahydroxyanthraquinone | This final conversion involves both reduction and hydrolysis. tandfonline.com |

Other reported methods for preparing the leuco-tetrahydroxyanthraquinone include the photoreduction of 1,4,5,8-tetrahydroxyanthraquinone and the reduction of diaminodihydroxyanthraquinone disulfonic acids. tandfonline.com

Multi-Component and One-Pot Synthesis Approaches

While multi-component reactions are a staple of modern synthetic chemistry for creating molecular complexity, specific examples directly yielding this compound are not prominently documented. However, one-pot syntheses for its direct precursor, 1,4,5,8-tetrahydroxyanthraquinone, have been developed.

A notable one-pot process involves the reaction of phthalic anhydride (B1165640) with p-chlorophenol in oleum (B3057394) in the presence of a boron catalyst. google.com The reaction proceeds to form a 5,8-dichloro-1,4-dihydroxyanthraquinone boron complex, which is then hydrolyzed to yield 1,4,5,8-tetrahydroxyanthraquinone. google.com This method is advantageous as it avoids the isolation of intermediate products.

| Reactants | Reagents/Conditions | Product | Yield |

| Phthalic anhydride, p-Chlorophenol | 1. Oleum, Boron catalyst2. Chlorinating agent3. Hydrolysis (diluting acid medium at 70-110°C) | 1,4,5,8-Tetrahydroxyanthraquinone | 91.8% of theoretical yield google.com |

General one-pot methods for synthesizing various anthraquinone (B42736) derivatives using catalysts like alum in aqueous media have also been reported, highlighting a green chemistry approach. tandfonline.comresearchgate.net These methods typically involve the Friedel–Crafts reaction between phthalic anhydride and a substituted benzene (B151609). tandfonline.com

Derivatization and Functionalization Strategies

The leuco form of 1,4,5,8-tetrahydroxyanthraquinone is a versatile building block for creating a range of functionalized derivatives, particularly those with applications in medicine and materials science.

Synthesis of Substituted Anthracenetetrols

A primary functionalization strategy involves the reaction of leuco-1,4,5,8-tetrahydroxyanthraquinone with primary amines. This reaction typically occurs in an inert atmosphere and leads to the formation of 1,4-diamino-5,8-dihydroxyanthraquinone derivatives, which are analogues of the anticancer drug mitoxantrone. sphinxsai.com The leuco intermediate is subsequently oxidized, often by air, to yield the final stable quinone product. google.com

This method has been used to synthesize a variety of analogues with different side chains. sphinxsai.com

| Amine Reactant | Product | Application/Significance |

| Cyclohexylamine | 1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinone-9,10-dione | Promising cytotoxicity against cancer cell lines. sphinxsai.com |

| β-phenylethylamine | 1,4,5,8-tetra-β-phenylethylaminoanthraquinone | Example of tetra-substituted derivative. google.com |

| 3,5,5-trimethylhexylamine | Substituted tetraaminoanthraquinone | Demonstrates reaction with bulky alkylamines. google.com |

| Gly-Gly-His peptide derivative | (GGH-DAE)₂DHQ | A complex derivative with metal-chelating and DNA-intercalating properties. nih.gov |

Formation of Quinone Derivatives from this compound

This compound is the reduced (leuco) form of 1,4,5,8-tetrahydroxyanthraquinone. The two exist in a redox equilibrium. The oxidation of the tetrol to the quinone is a fundamental reaction in the synthesis of its derivatives. google.com For instance, after the condensation of the leuco compound with amines, the resulting leuco-amino-substituted intermediate is oxidized to the stable non-leuco quinone form. sphinxsai.comgoogle.com This oxidation can be readily achieved by bubbling a current of air or oxygen through the reaction mixture. google.com

Furthermore, 1,4,5,8-tetrahydroxyanthraquinone can be further oxidized to 1,4,5,8-anthracenetetrone, a highly oxidized derivative explored as a building block for π-conjugated materials. researchgate.net This oxidation can be accomplished using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) on a tetramethoxy-protected precursor. researchgate.net

Integration into Complex Molecular Architectures

The 1,4,5,8-tetrahydroxyanthraquinone core has been integrated into more complex molecular systems to develop new functional materials and therapeutic agents.

One example is the synthesis of a molecule where two diaminoethylene chains and the copper-chelating peptide Gly-Gly-His (GGH) are attached to the 1,4,5,8-tetrahydroxyanthraquinone ring. nih.gov This complex molecule was designed to combine the DNA intercalating properties of the anthraquinone core with the metal-chelating and radical-producing capabilities of the peptide side chains for enhanced antitumor activity. nih.gov

Another instance involves the preparation of a lead compound by reacting 1,4,5,8-tetrahydroxyanthraquinone with a soluble lead salt, such as lead nitrate or lead acetate, in a basic solution. google.com The resulting organometallic compound has been investigated for its catalytic effects in solid propellants. google.com

While studies have reported the synthesis of anthraquinone-connected coumarin (B35378) derivatives, they have generally utilized a generic anthraquinone-9,10-dione scaffold rather than specifically starting with the 1,4,5,8-tetrahydroxy substituted variant. nih.govresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful toolkit for the synthesis of complex aromatic systems like this compound. By providing alternative, lower-energy reaction pathways, catalysts can facilitate transformations that would otherwise be impractical, leading to higher yields, milder reaction conditions, and improved selectivity. Both transition metals and Lewis acids have emerged as central players in the catalytic construction of the anthracene (B1667546) core.

Transition metal catalysis provides a versatile platform for forming the intricate carbon-carbon bonds required to build the anthracene framework. These methods often involve the activation of C-H bonds or the coupling of pre-functionalized starting materials.

Several key strategies have been developed:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in connecting aryl fragments to construct the diarylmethane precursors necessary for subsequent cyclization into the anthracene core.

Oxidative Annulation and Cyclization: Rhodium and gold catalysts have been effectively used in oxidative annulation reactions. For instance, rhodium can catalyze the coupling of arylboronic acids with internal alkynes, while gold catalysts facilitate the cyclization of ortho-alkynyldiarylmethanes. The latter is particularly noteworthy as it can tolerate acid-sensitive functional groups, a critical consideration for hydroxylated targets.

Cyclotrimerization Reactions: Cobalt and nickel complexes are known to catalyze the [2+2+2] cyclotrimerization of alkynes, offering a direct route to the benzene rings of the anthracene system. This approach can be applied to construct halogenated anthracenes, which serve as versatile intermediates for further functionalization.

Table 1: Selected Transition Metal-Catalyzed Reactions for Anthracene Synthesis

| Catalyst/Reagent | Reaction Type | Substrates | Key Feature |

|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Coupling | Diarylmethyl carbonates, Arylboronic acids | Forms C-C bonds to build precursors. |

| Rhodium (Rh) | Oxidative Annulation | Arylboronic acids, Internal alkynes | Constructs the anthracene ring system directly. |

| Gold (Au) | Cyclization | o-Alkynyldiarylmethanes | Tolerates acid-sensitive functional groups. |

| Cobalt/Zinc (Co/Zn) | [2+2+2] Cyclotrimerization | 1,6-Diynes, 4-Aryl-2-butyn-1-ols | Forms a key ring of the anthracene scaffold. |

| CpCo(CO)₂ | Cyclotrimerization | Bis(propargyl)benzenes, Alkynes | Access to halogenated anthracenes for further modification. |

Lewis acids are pivotal in promoting cyclization reactions, particularly those involving electrophilic aromatic substitution, to form the central ring of the anthracene scaffold. These reactions, often variants of the Friedel-Crafts reaction, are a cornerstone of anthracene synthesis.

Key methodologies include:

Friedel-Crafts Reactions: Classic Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are used to catalyze the alkylation of arenes with aldehydes or the intramolecular cyclization of appropriately substituted precursors. Indium(III) triflate (In(OTf)₃) has been employed in reductive-dehydration intramolecular cycloaromatizations of 2-benzylic aromatic aldehydes.

Annulation of Dipivalates: A notable strategy developed by Mohanakrishnan's group involves the zinc bromide (ZnBr₂)-mediated regioselective annulation of unsymmetrical 1,2-diarylmethine dipivalates. This method proceeds under mild conditions at room temperature to produce various anthracene analogues in very good yields (89–94%).

Diels-Alder/Friedel-Crafts Tandem Reactions: Zinc iodide (ZnI₂) has been used to catalyze Diels-Alder reactions, with the resulting adducts undergoing a subsequent intramolecular Friedel-Crafts cyclization promoted by strong acid to yield anthraquinones, which can be reduced to the corresponding anthracenes.

Table 2: Lewis Acids in Anthracene Derivative Synthesis

Mechanistic Pathways of Oxidation to Quinone Forms

The oxidation of this compound to its corresponding quinone forms is a fundamental transformation characteristic of hydroquinone (B1673460) systems. This process involves the removal of electrons and protons from the hydroxyl groups, converting the electron-rich aromatic system into a conjugated dione (B5365651) structure. The oxidation can proceed through several mechanistic pathways, often dictated by the specific oxidant and reaction conditions.

A common pathway involves a stepwise oxidation process. The initial step is typically a one-electron oxidation of one of the hydroquinone moieties to form a semiquinone radical anion. This is followed by the loss of a proton to yield a neutral semiquinone radical. This radical is a key intermediate, and its formation is often the rate-determining step. A second one-electron oxidation of the semiquinone radical, followed by another deprotonation, completes the conversion of one hydroquinone ring to a quinone. This process can then be repeated on the second hydroquinone ring of the molecule.

This redox cycling between the hydroquinone and quinone forms is a critical aspect of its chemistry. researchgate.net The process can be initiated by chemical oxidants, electrochemical potential, or even light in photoredox catalysis. uni-regensburg.de In biological contexts or in the presence of certain catalysts, the oxidation can generate reactive oxygen species (ROS). researchgate.net The mechanism can also proceed via a two-electron, two-proton transfer (hydride abstraction), particularly with strong oxidants, which bypasses the radical intermediate. nih.gov The specific pathway—stepwise single-electron transfer versus concerted hydride transfer—influences the reaction kinetics and the potential for side reactions. nih.gov

Table 1: Key Stages in the Oxidation of this compound

| Stage | Description | Key Species |

| Initial State | Fully reduced hydroquinone form. | This compound |

| One-Electron Oxidation | Loss of a single electron to form a radical cation, which then deprotonates. | Semiquinone Radical |

| Two-Electron Oxidation | Loss of a second electron and proton from the same ring. | Dihydroxy-anthraquinone intermediate |

| Full Oxidation | Repetition of the process on the second ring. | 1,4,5,8-Anthracenetetrone |

Role of this compound as a Synthon in Complex Organic Reactions

In the field of organic synthesis, particularly in retrosynthetic analysis, a synthon is defined as a conceptual unit or fragment of a molecule that assists in planning a synthesis. wikipedia.orgegrassbcollege.ac.in The actual chemical reagent that provides this unit is known as the synthetic equivalent. wikipedia.orgajrconline.org this compound, with its polyfunctionalized and rigid aromatic core, serves as a valuable synthetic equivalent for several synthons, enabling the construction of complex molecular architectures.

The tetrol's structure is predisposed to act as a nucleophilic aromatic building block. The four hydroxyl groups heavily activate the anthracene ring system, making it a precursor for synthons used in the assembly of dyes, pigments, and advanced materials like shape-memory polyurethanes. researchgate.net By functionalizing the hydroxyl groups or by utilizing the reactivity of the aromatic core, chemists can employ this molecule to build larger, multi-component systems. For instance, its derivatives have been explored for their roles as DNA intercalators and in organic electronic materials.

The table below outlines potential synthons derived from this compound and their corresponding applications.

Table 2: this compound as a Synthetic Building Block

| Synthon Concept | Synthetic Equivalent | Potential Application |

| Tetraphenoxide Nucleophile | This compound + Base | Synthesis of poly(ether)s, crown ethers, or other polymers via Williamson ether synthesis. |

| Activated Aromatic Core | This compound | Electrophilic aromatic substitution reactions to build substituted anthracene derivatives. |

| Quinone Electrophile | Oxidized this compound | Michael additions and other nucleophilic additions to construct complex heterocyclic systems. |

| Diels-Alder Diene | A partially reduced form of the anthracene core. | Construction of complex polycyclic molecules. |

Intramolecular Rearrangements and Cyclization Mechanisms in Polyhydroxylated Anthracene Systems

Polyhydroxylated aromatic systems, including derivatives of this compound, can undergo a variety of intramolecular rearrangements and cyclizations, often driven by the high electron density of the rings and the reactivity of the hydroxyl groups. While specific studies on this compound are not prevalent, the principles governing related polycyclic and polyhydroxylated systems can be applied.

One potential reaction is electrophile-induced cyclization. researchgate.net If a side chain containing a nucleophilic moiety (like an alkene or alcohol) is attached to the anthracene core, the electron-rich ring can attack an activated form of this side chain. This process is often promoted by acid catalysts and can lead to the formation of new fused-ring systems. The positions of the hydroxyl groups would strongly direct the regioselectivity of such a cyclization.

Another possibility involves photochemical reactions. Anthracene and its derivatives are well-known to undergo [4+4] photocycloadditions, leading to dimers. researchgate.net In a molecule containing two anthracene units or a single unit with a reactive tether, intramolecular photocyclization could be a viable pathway to construct cage-like or other complex polycyclic structures.

Furthermore, under specific conditions, rearrangements such as the Fries or Claisen rearrangements could be envisioned for acylated or allylated derivatives of this compound, respectively. These reactions would move functional groups from the oxygen atoms onto the aromatic ring, providing a route to C-functionalized tetrols. The mechanisms for these cyclizations can be complex, sometimes proceeding through discrete carbocationic intermediates or via concerted pathways, depending on the substrates and reaction conditions. core.ac.uk

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is distinctly dualistic, capable of acting as both a potent nucleophile in its reduced (tetrol) form and as an electrophile in its oxidized (tetrone) form.

Nucleophilic Character: The four hydroxyl groups are powerful activating, ortho-, para-directing groups. They donate significant electron density into the anthracene π-system, making the aromatic rings highly nucleophilic. This enhanced nucleophilicity renders the molecule extremely susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation/alkylation. The positions ortho to the hydroxyl groups (C2, C3, C6, and C7) are the most activated and are the primary sites for electrophilic attack. The oxygen atoms of the hydroxyl groups are also nucleophilic centers and can readily react with electrophiles in O-alkylation and O-acylation reactions.

Electrophilic Character: Upon oxidation to 1,4,5,8-anthracenetetrone, the molecule's reactivity inverts. The electron-withdrawing nature of the four carbonyl groups makes the conjugated system electron-deficient. The carbonyl carbons become electrophilic centers, susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of quinones, which can undergo 1,4-conjugate addition (Michael addition) with nucleophiles like amines, thiols, or carbanions. researchgate.net This electrophilic nature allows the quinone form to serve as a building block for constructing more complex structures through the addition of nucleophilic partners.

Table 3: Reactivity Profile of this compound and its Oxidized Form

| Form | Role | Favored Reactions | Reactive Sites |

| This compound | Nucleophile | Electrophilic Aromatic Substitution, O-Alkylation, O-Acylation | C2, C3, C6, C7 positions; Oxygen atoms |

| 1,4,5,8-Anthracenetetrone | Electrophile | Nucleophilic Conjugate Addition (Michael Addition) | Carbonyl carbons and β-carbons of the α,β-unsaturated system |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. libretexts.org It provides data on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C. ox.ac.uk For a molecule like 1,4,5,8-Anthracenetetrol, NMR is crucial for confirming the substitution pattern of the hydroxyl groups on the anthracene (B1667546) framework.

High-resolution one-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers fundamental structural information. libretexts.orglibretexts.org Due to the symmetrical nature of this compound (D₂h point group), the number of unique signals in both ¹H and ¹³C NMR spectra is reduced, simplifying the spectra but requiring careful analysis for definitive assignments.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic protons (H-2, H-3, H-6, H-7) would appear as a singlet or a closely coupled system in the downfield region typical for aromatic compounds. The hydroxyl protons (-OH) would likely appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: The spectrum would display signals for the different types of carbon atoms. Due to symmetry, only three unique carbon signals are expected for the anthracene core: one for the carbons bearing the hydroxyl groups (C-1, C-4, C-5, C-8), one for the carbons with protons (C-2, C-3, C-6, C-7), and one for the central quaternary carbons (C-9, C-10, and the two bridgehead carbons). The carbons attached to the electronegative oxygen atoms are expected to be significantly deshielded and appear at a higher chemical shift (further downfield). uchile.cl

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Atom Position | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | H-2, H-3, H-6, H-7 | 6.5 - 8.0 | s or d | Aromatic region; exact pattern depends on coupling. |

| ¹H | -OH | 8.0 - 10.0 | br s | Chemical shift is variable; may exchange with D₂O. |

| ¹³C | C-1, C-4, C-5, C-8 | 140 - 160 | s | Deshielded due to attachment to oxygen. |

| ¹³C | C-2, C-3, C-6, C-7 | 100 - 120 | d | Shielded relative to other aromatic carbons. |

| ¹³C | C-9, C-10, C-4a, C-8a, C-9a, C-10a | 115 - 135 | s | Quaternary carbons within the fused ring system. |

Note: The data in this table is hypothetical and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, it would confirm the connectivity between adjacent aromatic protons (e.g., between H-2 and H-3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the signals of the protonated aromatic carbons (C-2, C-3, C-6, C-7) by linking them to their attached protons.

Vibrational Spectroscopy Applications for this compound (Infrared, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific functional groups. For this compound, the key functional groups are the hydroxyl (-OH) groups and the aromatic ring system.

Key expected absorptions include:

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl groups. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching (Aromatic): Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

C=C Stretching (Aromatic): Several medium to strong bands are characteristic of the aromatic ring and are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching (Phenolic): A strong band corresponding to the C-O stretching vibration of the phenol-like groups is expected around 1200-1260 cm⁻¹.

C-H Bending (Aromatic): Out-of-plane ("oop") C-H bending vibrations appear in the 675-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring.

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The highly symmetric and extended π-system of the anthracene core makes it a strong Raman scatterer.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic rings, which are strong in the IR spectrum, will also produce intense signals in the Raman spectrum, typically in the 1300-1650 cm⁻¹ range. The symmetric "ring-breathing" mode, often weak in the IR, can be a prominent feature in the Raman spectrum.

Symmetry and Selection Rules: Due to the molecule's high symmetry, some vibrational modes may be exclusively Raman active and IR inactive (and vice-versa), following the principle of mutual exclusion. A combined analysis of both IR and Raman spectra can, therefore, provide a more complete vibrational profile of the molecule.

Table 2: Principal Vibrational Bands Expected for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman | Weak-Medium (IR), Medium (Raman) |

| C=C Stretch (Aromatic Ring) | 1400 - 1650 | FT-IR, Raman | Medium-Strong (IR), Strong (Raman) |

| C-O Stretch (Phenolic) | 1200 - 1260 | FT-IR | Strong |

| C-H Bend (Aromatic, oop) | 675 - 900 | FT-IR | Medium-Strong |

Electronic Spectroscopy for Molecular Structure and Interactions (UV-Vis, Fluorescence)

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insights into the electronic structure of molecules, particularly those with conjugated π-systems. The anthracene core of this compound is a chromophore that absorbs light in the UV-Vis region.

UV-Vis Spectroscopy: The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state (e.g., π → π* transitions). The UV-Vis spectrum of anthracene typically shows characteristic structured absorption bands. The presence of four hydroxyl groups, which act as auxochromes (color-enhancing groups), is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This shift is due to the electron-donating effect of the hydroxyl groups' lone pairs, which extend the conjugation of the π-system.

Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons, including anthracene derivatives, are fluorescent. After absorbing light and reaching an excited state, the molecule can relax to the ground state by emitting a photon. This emitted light is the fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and its environment. The hydroxyl substituents on the anthracene core are expected to modulate its fluorescence characteristics.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Spectroscopic Method | Expected Wavelength Region | Notes |

| π → π* | UV-Vis Absorption | 250 - 450 nm | Multiple bands are expected, characteristic of the anthracene core. Hydroxyl groups likely cause a red shift compared to pure anthracene. |

| Fluorescence Emission | Fluorescence | 400 - 600 nm | Emission occurs at a longer wavelength than absorption (Stokes shift). The exact wavelength and intensity depend on the molecular structure and solvent. |

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

Scientific literature and chemical databases frequently provide extensive information on related compounds, such as 1,4,5,8-tetrahydroxyanthraquinone (B184003) and 1,4,5,8-tetramethoxyanthracene (B3059049). For instance, studies on 1,4,5,8-tetramethoxyanthracene mention its photophysical properties and that its demethylation can lead to the formation of 1,4,5,8-tetrahydroxyanthracene as a byproduct. Similarly, information is available for the analysis of 1,4,5,8-tetrahydroxyanthraquinone by techniques such as reverse-phase HPLC, with suggestions for mass spectrometry compatible methods. sielc.com

However, the specific spectroscopic data for the parent compound, this compound, including absorption maxima (λmax), molar absorptivity (ε), fluorescence emission wavelengths, quantum yields, mass-to-charge ratios (m/z) of the molecular ion and its fragments, and X-ray photoelectron spectroscopy (XPS) data, remains unpublished or is not indexed in accessible databases.

The synthesis of 1,4,5,8-anthracenetetrone has been reported to start from 1,4,5,8-tetrahydroxyanthracene, indicating that the tetrol is a known chemical entity. Nevertheless, the literature describing this synthesis also notes that the yields are unsatisfactory, which may contribute to the scarcity of comprehensive analytical data for this compound.

Due to the absence of specific experimental data for this compound in the searched sources, the generation of the requested article with detailed research findings and data tables for the specified spectroscopic methodologies is not possible at this time.

Theoretical and Computational Investigations of 1,4,5,8 Anthracenetetrol

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are essential for understanding the fundamental electronic nature of molecules. By solving approximations of the Schrödinger equation, these techniques can elucidate electron distribution, orbital energies, and molecular properties that govern reactivity and spectroscopic behavior. For a polycyclic aromatic hydrocarbon (PAH) like 1,4,5,8-Anthracenetetrol, these methods can reveal how the hydroxyl (-OH) substituents modulate the electronic properties of the parent anthracene (B1667546) core.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large systems like PAHs. chemrxiv.orgresearchgate.net In DFT, the total energy of the system is expressed as a functional of the electron density.

When applied to this compound, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a wide range of electronic properties can be calculated. The four electron-donating hydroxyl groups are expected to significantly influence the electronic landscape of the anthracene π-system. This influence can be quantified by calculating properties such as the dipole moment, polarizability, and various reactivity descriptors. nih.gov

| Property | Description | Expected Influence of -OH Groups |

|---|---|---|

| HOMO-LUMO Gap (Egap) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). It relates to chemical reactivity and electronic excitation energy. | Decrease compared to anthracene, indicating increased reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Lowered, as the electron-donating -OH groups make electron removal easier. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Modified, reflecting changes in the LUMO energy level. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Significantly non-zero due to the polar C-O and O-H bonds, unlike the nonpolar parent anthracene. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. acs.orgpolimi.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT.

For this compound, high-level ab initio calculations would be valuable for benchmarking results from more approximate methods like DFT. They are particularly important for accurately describing electron correlation—the interaction between electrons—which is crucial in π-conjugated systems and molecules with lone pairs, such as the hydroxyl-substituted anthracene. These calculations could provide precise geometries, vibrational frequencies, and excitation energies, offering a deeper understanding of the molecule's ground and excited electronic states. acs.org

A key output of quantum chemical calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. researchgate.net

HOMO : Represents the outermost orbital containing electrons and is related to the molecule's ability to donate electrons. In this compound, the electron-donating hydroxyl groups are expected to raise the energy of the HOMO and increase its electron density, making the molecule more susceptible to electrophilic attack compared to unsubstituted anthracene.

LUMO : Represents the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The distribution and energy of the LUMO are critical for understanding electron-accepting capabilities and photochemical behavior.

Analysis of the spatial distribution of these orbitals reveals the most probable regions for chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for nucleophilic and electrophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups, indicating these are likely sites for hydrogen bonding and interaction with electrophiles.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. researchgate.netdntb.gov.ua Unlike quantum chemical methods that focus on the electronic structure of a single molecule, MD simulations can model the behavior of large systems containing many molecules (including solvent) and are used to study dynamic processes and intermolecular interactions. mdpi.com

An MD simulation of this compound would involve placing the molecule, or a collection of them, in a simulation box, often with a solvent like water. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom.

Such simulations could provide valuable insights into:

Solvation: How water molecules arrange around the four hydroxyl groups and the aromatic rings.

Hydrogen Bonding: The dynamics and strength of intermolecular hydrogen bonds between this compound molecules or with solvent molecules. This is particularly relevant due to the presence of four hydroxyl groups, which can act as both hydrogen bond donors and acceptors.

Aggregation: Whether molecules of this compound tend to stack together in solution via π-π interactions, similar to other PAHs.

Conformational Dynamics: The rotation and flexibility of the hydroxyl groups relative to the rigid anthracene plane.

Computational Thermodynamics and Energetics of Reactions

Computational methods are widely used to predict the thermodynamic properties of molecules, providing crucial data that can be difficult to obtain experimentally. kaust.edu.sa Properties like the enthalpy of formation and Gibbs free energy of formation are fundamental to understanding a molecule's stability and its potential to participate in chemical reactions. researchgate.net

The standard enthalpy of formation (ΔH°f) and standard Gibbs free energy of formation (ΔG°f) can be calculated with high accuracy using quantum chemical methods. researchgate.netnih.gov This is typically done by calculating the total atomization energy of the molecule—the energy required to break it down into its constituent atoms. By using well-established experimental data for the enthalpies of formation of the individual atoms, the molecule's ΔH°f can be determined. The Gibbs free energy of formation can then be calculated by including entropic contributions, which are also obtainable from computational frequency analysis. libretexts.org

| Compound | Formula | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | Comment |

|---|---|---|---|---|

| Anthracene | C14H10 | 231 engineeringtoolbox.com | - | Experimentally and computationally well-established value. |

| This compound | C14H10O4 | Hypothetical: Significantly < 231 | Hypothetical: Value would reflect stability | The formation of strong C-O and O-H bonds would lower the enthalpy of formation considerably. Specific values would require dedicated computation. |

Intramolecular Hydrogen Bonding Analysis in Polyhydroxylated Anthraquinones

Intramolecular hydrogen bonding is a critical factor in determining the structure, stability, and reactivity of polyhydroxylated anthraquinones, a class of compounds to which this compound is closely related. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing these non-covalent interactions.

In polyhydroxylated anthraquinones, the hydroxyl groups can form strong intramolecular hydrogen bonds with the adjacent carbonyl groups or other hydroxyl groups. These interactions significantly influence the planarity of the molecule and the electronic distribution within the aromatic system. The strength of these hydrogen bonds can be quantified using various computational techniques.

One of the key methodologies for analyzing intramolecular hydrogen bonds is the Quantum Theory of Atoms in Molecules (QTAIM). This approach, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds. nih.gov Within the framework of QTAIM, the presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a definitive indicator of a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. For instance, in studies of 1,8-dihydroxy-9,10-anthraquinone, a related compound, AIM analysis has been used to confirm the presence and characteristics of intramolecular hydrogen bonds. nih.gov

The table below summarizes typical parameters obtained from AIM analysis for intramolecular hydrogen bonds in compounds analogous to this compound.

| Parameter | Description | Typical Value Range | Significance |

| Electron Density at BCP (ρ) | Indicates the amount of electron density shared between the hydrogen and acceptor atoms. | 0.02 - 0.04 a.u. | Higher values suggest a stronger hydrogen bond. |

| Laplacian of Electron Density (∇²ρ) | A positive value indicates a closed-shell interaction, characteristic of hydrogen bonds. | > 0 | Confirms the non-covalent nature of the interaction. |

| Bond Path | A line of maximum electron density linking the two interacting atoms. | Present | Confirms the existence of a bonding interaction. |

| Ring Critical Point (RCP) | A point of minimum electron density within the quasi-ring formed by the hydrogen bond. | Present | Indicates the formation of a stable cyclic structure due to hydrogen bonding. nih.gov |

This interactive table is based on data from computational studies on related polyhydroxylated anthraquinones.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be invaluable for interpreting experimental data and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculation of NMR chemical shifts is a common application of DFT. By computing the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researcher.lifenih.gov For polyhydroxylated aromatic systems, these calculations must take into account the effects of intramolecular hydrogen bonding, which can significantly influence the electronic environment of the nearby nuclei and thus their chemical shifts. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies are routinely performed to aid in the assignment of experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies and their corresponding intensities can be obtained. For polyhydroxylated anthraquinones, these calculations can help to identify the characteristic vibrational modes associated with the O-H stretching of the hydroxyl groups involved in hydrogen bonding, which are typically observed as broad bands at lower frequencies in the experimental IR spectrum.

The following table presents a conceptual overview of how computational methods are applied to predict spectroscopic properties for compounds like this compound.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Key Insights |

| ¹H and ¹³C NMR | DFT (GIAO method) | Chemical Shifts, Coupling Constants | Elucidation of molecular structure, assignment of resonances. researcher.life |

| Infrared (IR) Spectroscopy | DFT (Frequency analysis) | Vibrational Frequencies, IR Intensities | Identification of functional groups, analysis of hydrogen bonding. |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation Energies, Oscillator Strengths | Understanding of electronic transitions and color properties. |

This interactive table outlines the application of computational methods for predicting spectroscopic properties.

Development of Computational Protocols for Polyhydroxylated Aromatic Systems

The accurate theoretical investigation of polyhydroxylated aromatic systems, including this compound, requires the development and validation of robust computational protocols. These protocols encompass the choice of theoretical methods, basis sets, and models for environmental effects.

The selection of an appropriate DFT functional is crucial for obtaining reliable results. For systems with significant non-covalent interactions, such as the intramolecular hydrogen bonds in polyhydroxylated anthraquinones, functionals that include dispersion corrections (e.g., B3LYP-D3) are often necessary to accurately describe these interactions.

Furthermore, for the prediction of spectroscopic properties, specific computational approaches have been refined. For instance, the Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR chemical shift calculations. researchgate.net For electronic spectra, Time-Dependent DFT (TD-DFT) is widely used to calculate excitation energies and oscillator strengths, providing insights into the UV-Vis absorption properties of these compounds.

The development of these computational protocols involves benchmarking the theoretical results against experimental data for well-characterized molecules. This process of validation ensures that the chosen computational methods can be confidently applied to new or less-studied molecules like this compound, providing predictive power and complementing experimental investigations. The continuous improvement of these protocols is an active area of research in computational chemistry, aiming to provide ever more accurate and reliable predictions of the properties of complex molecular systems.

Redox Chemistry of 1,4,5,8 Anthracenetetrol and Its Derivatives

Electrochemical Characterization of Redox Processes

The redox processes of 1,4,5,8-Anthracenetetrol and its derivatives are primarily investigated using electrochemical techniques, with cyclic voltammetry (CV) being a principal tool. pku.edu.cnresearchgate.net CV measurements allow for the characterization of the reduction and oxidation potentials, the reversibility of the redox reactions, and the stability of the generated species.

In studies of 1,4,5,8-tetrahydroxyanthraquinone (B184003) (THAQ), CV tests reveal the key transformations that occur during electrochemical processes. pku.edu.cnresearchgate.net For instance, when used as a cathode material in lithium batteries, both THAQ and its pre-oxidized product show distinct redox peaks in their voltammograms, corresponding to specific electrochemical reactions. pku.edu.cn The separation between the reduction and re-oxidation peaks in a CV graph can indicate the presence of overpotentials or subsequent chemical reactions, such as dimerization, following the initial electron transfer. nih.gov

Beyond cyclic voltammetry, other methods such as galvanostatic discharge/charge (GD/C) measurements and electrochemical impedance spectroscopy (EIS) are employed to evaluate the electrochemical performance of these compounds, particularly in the context of energy storage applications. researchgate.net These techniques provide insights into practical performance metrics like specific capacity and cycling stability. researchgate.net For example, galvanostatic characterization of polyhydroxyanthraquinone (PHAQ) cathodes in lithium half-cells has been used to determine discharge capacities and rate performance. acs.org

The electrochemical characterization of these systems is crucial for understanding their potential in applications like aqueous organic redox flow batteries (AORFBs), where the stability and reversibility of the redox-active molecule are paramount. nju.edu.cn

Electron Transfer Mechanisms in this compound Systems

The redox activity of the this compound/1,4,5,8-tetrahydroxyanthraquinone system is governed by the transfer of both electrons and protons. The core mechanism involves the reversible conversion of hydroxyl groups to carbonyl groups and vice versa.

When 1,4,5,8-tetrahydroxyanthraquinone (THAQ) is used in a lithium-based electrochemical cell, the discharge process involves two primary transformations:

A reversible carbonyl-lithium enolate transformation . pku.edu.cnresearchgate.net

A hydroxyl-lithium enolate transformation . pku.edu.cnresearchgate.net

These transformations represent the core electron and ion transfer steps that enable energy storage. The quinone's carbonyl groups are reduced, while the hydroxyl groups can also participate in the electrochemical process.

For related polyhydroxyanthraquinones, the redox process is often described as a multi-electron, multi-proton reaction. For example, the redox process for 1,3,5,7-tetrahydroxyanthraquinone in an alkaline solution is characterized as a two-electron, one-proton redox process. nju.edu.cn This highlights that the specific isomerism and the pH of the environment play a critical role in defining the exact electron and proton transfer stoichiometry. In photosynthetic systems, electron transfer between primary and secondary quinones is a fundamental process, where the surrounding protein environment significantly influences the transfer route and rate. nih.gov

Oxidation Potentials and Their Chemical Implications

The oxidation and reduction potentials of anthracenetetrols and their derivatives are key parameters that determine their suitability for various applications, such as in batteries, and dictate their chemical reactivity. These potentials can be precisely tuned by modifying the molecular structure, particularly through the addition of electron-donating or electron-withdrawing groups. nih.gov

The introduction of hydroxyl (-OH) groups to the anthraquinone (B42736) scaffold significantly impacts the redox potential. Studies on various polyhydroxyanthraquinones (PHAQs) have shown that these molecules exhibit distinct discharge potentials corresponding to different redox-active moieties within the molecule. acs.org

Anthraquinone Redox: This moiety typically shows a discharge potential between 2.2 V and 2.8 V (vs. Li/Li⁺). acs.org

Polyphenolic Redox: A higher potential redox couple, attributed to the polyphenolic subgroups, is observed between 3.8 V and 4.1 V (vs. Li/Li⁺). acs.org

The specific positioning of the hydroxyl groups is also crucial. For the related isomer 1,3,5,7-tetrahydroxyanthraquinone, a low redox potential of -0.68 V (vs. SHE) was measured at pH 14, making it suitable as an anolyte molecule in aqueous redox flow batteries. nju.edu.cn The chemical implication of these potentials is significant. A high potential makes a compound a strong oxidizing agent, suitable for use as a cathode, while a low potential indicates a strong reducing agent, suitable for an anode. nih.govnju.edu.cn

| Compound/Moiety | Redox Potential Range (vs. Li/Li⁺) | Reference |

|---|---|---|

| Anthraquinone Moiety (in PHAQs) | 2.2 V - 2.8 V | acs.org |

| Polyphenolic Subgroup (in PHAQs) | 3.8 V - 4.1 V | acs.org |

| 1,3,5,7-Tetrahydroxyanthraquinone (vs. SHE, pH 14) | -0.68 V | nju.edu.cn |

Interplay with Oxidizing and Reducing Agents in Anthracenetetrol Chemistry

The redox chemistry of this compound is fundamentally about its interaction with oxidizing and reducing agents. An oxidizing agent is a substance that gains electrons and is itself reduced in a chemical reaction, while a reducing agent loses electrons and is oxidized. acs.org

As a Reducing Agent: this compound, the fully reduced form, acts as a reducing agent. It can donate electrons (and protons) to an oxidizing agent, becoming oxidized to 1,4,5,8-tetrahydroxyanthraquinone or further to 1,4,5,8-anthracenetetrone. The strength of the oxidizing agent will determine the extent of the oxidation.

As an Oxidizing Agent: Conversely, the oxidized forms, such as 1,4,5,8-tetrahydroxyanthraquinone, act as oxidizing agents. They can accept electrons from a reducing agent to be converted back to the anthracenetetrol form. In the context of a lithium battery, the anthraquinone derivative acts as the oxidizing agent (cathode material), and lithium metal serves as the reducing agent (anode). pku.edu.cn

Design and Synthesis of Redox-Active Derivatives of Anthracenetetrol

Significant research has been directed toward the design and synthesis of derivatives of the anthraquinone core to enhance its redox properties, solubility, and stability for specific applications.

One major challenge with many anthraquinone derivatives is their low solubility in common electrolytes, which limits their practical use in devices like flow batteries. nju.edu.cnrsc.org To address this, synthetic strategies focus on introducing solubilizing functional groups. For example, a one-pot, scalable synthesis was developed for 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) from 1,8-dihydroxyanthraquinone. rsc.org The attachment of carboxymethyl (–CH₂CO₂⁻) groups dramatically increased water solubility, leading to a nearly 70-fold increase in volumetric capacity in an alkaline electrolyte. rsc.org

Another approach involves polymerization. To counteract the rapid fading of capacity caused by the dissolution of small molecules in the electrolyte, polyhydroxyanthraquinones have been polymerized using linkers like formaldehyde. acs.org The resulting polymers exhibit improved cycling stability in lithium metal batteries, retaining a high-voltage discharge and significant capacity over 100 cycles. acs.org

Furthermore, novel derivatives have been synthesized for other purposes. A series of anthraquinone derivatives bearing redox-active functional groups in their side chains were synthesized to study their potential as antitumor agents, exploring the role of bioreduction and redox cycling in their mechanism of action. nih.gov The synthesis of a thio-anthraquinone derivative, 1-(4-hydroxyphenylthio)anthracene-9,10-dione, was achieved through the substitution reaction of 1-chloroanthraquinone (B52148) with 4-hydroxythiophenol, creating a novel dye for biological tissue staining. lew.ro These examples demonstrate the versatility of synthetic chemistry in tailoring the redox and physical properties of the anthracenetetrol/anthraquinone scaffold.

Advanced Materials Science Applications of 1,4,5,8 Anthracenetetrol

Utilization in Organic Electronic Materials

The core anthracene (B1667546) structure is a well-known p-type organic semiconductor, and derivatization with hydroxyl groups at the 1,4,5, and 8 positions significantly modifies its electronic characteristics. These modifications make the 1,4,5,8-Anthracenetetrol framework a subject of interest for organic electronic materials. Derivatives have been explored for their potential roles in this field . A notable application is the use of its oxidized counterpart, 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ), as a cathode material in lithium batteries researchgate.netpku.edu.cn. In this context, the quinone carbonyl groups and hydroxyl groups undergo reversible redox reactions, enabling energy storage.

Research into the electrochemical performance of THAQ has shown its potential as a high-capacity organic cathode material. The performance of both THAQ and its pre-oxidized form (O-THAQ) has been investigated, revealing that the pre-oxidation step can enhance electrochemical performance researchgate.netpku.edu.cn.

| Cathode Material | Initial Discharge Capacity (mAh·g⁻¹) | Capacity after 20 Cycles (mAh·g⁻¹) | Key Reaction Mechanism |

|---|---|---|---|

| 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ) | Lower than O-THAQ | Not specified | Reversible carbonyl-lithium enolate and hydroxyl-lithium enolate transformations researchgate.netpku.edu.cn |

| Oxidized-THAQ (O-THAQ) | 250 | 100 |

While the broader class of fused-ring aromatic compounds like pentacene (B32325) are benchmark materials for OFETs due to their high charge carrier mobility, specific research detailing the application of this compound in OFETs is not prominent in the available literature. The development of novel organic semiconductors often involves molecular engineering to enhance stability and performance, but this specific isomer remains an underexplored candidate in this particular application rsc.org.

Anthracene and its derivatives are fundamental components in OLED technology, often used as efficient blue emitters or as host materials rsc.orgmdpi.com. However, the direct application or detailed study of this compound as an emitter or charge-transport material in OLEDs has not been specifically reported. The field heavily relies on tailored molecular designs to achieve desired performance characteristics, and research has focused on other substituted anthracene derivatives.

Role in Dye and Pigment Industry Intermediates

Historically and currently, this compound, often in its leuco form (leuco-1,4,5,8-tetrahydroxyanthraquinone), serves as a crucial intermediate in the synthesis of a variety of dyestuffs hztya.com. The term "intermediate" refers to a molecule that is a stepping-stone in a synthesis, not being the final product but essential for its creation hztya.com. The anthracene core provides the basic chromophore, and the hydroxyl groups offer reactive sites for further chemical modifications, allowing for the synthesis of complex dye structures. This compound is part of the larger family of anthraquinone (B42736) derivatives which are vital for producing a wide range of colors with high stability hztya.com.

Integration into Polymeric Materials

The this compound scaffold is a promising building block for creating novel polymers. Its oxidized form, 1,4,5,8-anthracenetetrone, which can be synthesized from precursors of this compound, is considered a valuable component for developing π-conjugated small molecules and polymers researchgate.netchemrxiv.orgresearchgate.net. These π-conjugated polymers are of significant interest for their electronic and optical properties, making them suitable for applications in organic electronics. The rigid, planar structure of the anthracene core can impart desirable thermal stability and charge-transport properties to the resulting polymer chains. The tetrone's structure is particularly promising for creating materials with unique electronic characteristics for use in various devices researchgate.net.

Development of Novel Functional Materials Based on Anthracenetetrol Scaffolds

The highly functionalized and symmetric nature of the this compound core makes it an excellent platform for designing and synthesizing novel functional materials. By chemically modifying the hydroxyl groups or the aromatic ring system, researchers can create complex molecular architectures with tailored properties .

One significant area of development is its use in energy storage, specifically as an organic electrode material for lithium-ion batteries, as detailed in section 7.1 researchgate.netpku.edu.cn. Another example involves integrating the 1,4,5,8-tetrahydroxyanthraquinone (B184003) core into more complex systems to create materials with specific biological or chemical functions. For instance, molecules have been synthesized where peptide chains with metal-chelating properties are attached to the anthraquinone ring, combining the DNA-intercalating ability of the core with the functional properties of the side chains . This modular approach allows for the creation of sophisticated materials where the anthracenetetrol scaffold provides the fundamental structure and electronic properties.

Future Directions and Emerging Research Avenues for 1,4,5,8 Anthracenetetrol

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Custom Catalyst and Derivative Design: Machine learning models can unravel complex structure-property relationships. mdpi.com By training on existing experimental and computational data, AI can predict the electronic, optical, and catalytic properties of novel anthracenetetrol derivatives. rsc.orgresearchgate.net This predictive power allows for the in silico design and screening of molecules with tailored functionalities, such as optimized redox potentials for energy storage or specific binding affinities for sensor applications. rsc.org For instance, generative models can propose new ligand structures for metal complexes incorporating the anthracenetetrol scaffold, accelerating the discovery of novel catalysts. bakerlab.org

Reaction Optimization: AI algorithms, particularly those based on Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to find the optimal conditions for synthesizing 1,4,5,8-anthracenetetrol. arxiv.org This data-driven approach minimizes the number of required experiments, saving time and resources while maximizing product yield and purity. researchgate.net

| AI/ML Application Area | Potential Impact on this compound Research |

| Retrosynthetic Analysis | Prediction of novel, more efficient synthetic routes from readily available precursors. engineering.org.cn |

| Property Prediction | In silico screening of derivatives for desired electronic and optical properties. researchgate.net |

| Catalyst Design | Design of custom catalysts for the selective functionalization of the anthracene (B1667546) core. joaiar.org |

| Automated Synthesis | Integration with robotic platforms for high-throughput synthesis and optimization. nih.gov |

Sustainable Synthesis and Green Chemistry Approaches for Polyhydroxylated Anthracenes

Future synthesis of this compound and related polyhydroxylated anthracenes will increasingly focus on green chemistry principles to minimize environmental impact. nih.govijraset.com This involves developing processes that are safer, more efficient, and utilize renewable resources. mcpherson.edu

Eco-Friendly Solvents and Reagents: A primary goal is to replace hazardous organic solvents with greener alternatives. nih.gov Research will likely explore the use of water, supercritical fluids (like CO₂), or biodegradable solvents for the synthesis and functionalization of anthracenetetrols. mcpherson.edu Similarly, the replacement of toxic reagents with benign alternatives, such as using aqueous hydrogen peroxide as a clean oxidant, is a key area of investigation. ijraset.com

Catalytic and Energy-Efficient Methods: Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy and lower energy requirements. nih.gov Future work will focus on developing highly efficient and recyclable catalysts, including transition metal catalysts and biocatalysts (enzymes), for the synthesis of the anthracene scaffold. frontiersin.orgnih.gov The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot" reactions) can drastically reduce waste, purification steps, and solvent usage. While one-pot syntheses have been developed for the precursor 1,4,5,8-tetrahydroxyanthraquinone (B184003), applying this strategy directly to this compound and its derivatives is a promising future direction.

| Green Chemistry Principle | Application to Polyhydroxylated Anthracene Synthesis |

| Waste Prevention | Designing one-pot reactions and tandem catalytic cycles to minimize byproducts. ijraset.com |

| Atom Economy | Utilizing cycloaddition and C-H activation reactions that incorporate most atoms into the final product. frontiersin.orgnih.gov |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, ionic liquids, or performing reactions under solvent-free conditions. nih.govuniupo.it |

| Energy Efficiency | Employing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. nih.gov |

| Use of Catalysis | Developing recyclable transition-metal or enzyme-based catalysts to replace stoichiometric reagents. frontiersin.org |

Exploration of Novel Reactivity and Catalysis in Anthracenetetrol Chemistry

The rich chemistry of the this compound core remains partially unexplored. Its ability to act as both a potent nucleophile in its reduced form and an electrophile upon oxidation to the tetrane form suggests a wide range of potential transformations.

Novel Cycloaddition Reactions: The anthracene core is well-known for participating in photocycloadditions and Diels-Alder reactions. researchgate.net Future research could explore the unique influence of the four hydroxyl groups on the regioselectivity and stereoselectivity of these reactions. This could lead to the synthesis of complex, three-dimensional polycyclic structures and cage-like molecules with unique host-guest properties. rsc.org

Transition-Metal Catalyzed C-H Functionalization: Modern synthetic chemistry has seen a surge in methods for the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions. frontiersin.orgnih.gov Developing transition-metal catalyzed methods (using catalysts based on palladium, rhodium, or iridium) to selectively functionalize the C2, C3, C6, and C7 positions of the this compound ring would provide direct access to a vast array of novel derivatives without the need for pre-functionalized starting materials.

Anthracenetetrol-Based Catalysts and Ligands: The hydroxyl groups of this compound are excellent coordination sites for metal ions. This opens up the possibility of using the molecule itself as a scaffold for new catalysts. By coordinating transition metals to the oxygen atoms, it may be possible to create novel catalytic systems for a variety of organic transformations. The rigid anthracene backbone could enforce specific geometries on the metal center, potentially leading to high selectivity in catalytic reactions. Acid-catalyzed intramolecular reactions could also be explored to generate more complex, pentacyclic systems. nih.gov

Advanced Characterization Techniques Development

While standard techniques like NMR and UV-Vis spectroscopy provide fundamental structural information about this compound, a deeper understanding of its properties in complex environments requires the application and development of more advanced characterization methods.

Solid-State and In-Situ Analysis: For applications in materials science, such as organic electronics or battery electrodes, characterizing the molecule in the solid state is crucial. Advanced techniques like solid-state NMR (ssNMR) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can provide detailed information about the packing structure, polymorphism, and molecular orientation in thin films. The development of in-situ spectroscopic techniques will allow researchers to monitor structural and electronic changes in the anthracenetetrol molecule as it functions within a device, providing real-time insights into its operational mechanisms.

Ultrafast Spectroscopy: To understand the photophysical properties relevant to applications in organic light-emitting diodes (OLEDs) or photocatalysis, ultrafast spectroscopic methods are essential. Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can probe the excited-state dynamics of this compound on femtosecond to microsecond timescales, revealing critical information about energy transfer, charge separation, and recombination processes.

High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with ion mobility, can be used to characterize complex supramolecular assemblies involving this compound. These methods can also be instrumental in identifying transient intermediates in complex reaction pathways, aiding in mechanism elucidation.

Multiscale Modeling and Simulation for Complex Systems Involving Anthracenetetrol

Computational modeling provides a powerful lens for understanding and predicting the behavior of molecules from the atomic to the macroscopic scale. weizmann.ac.il For this compound, multiscale modeling can bridge the gap between its fundamental molecular properties and its performance in real-world applications.

Quantum Mechanical Calculations: At the most fundamental level, Density Functional Theory (DFT) will continue to be a vital tool for calculating the electronic structure, redox potentials, and spectroscopic properties of this compound and its derivatives. joaiar.orgweizmann.ac.il These calculations can guide the rational design of new molecules with targeted properties and provide insights into reaction mechanisms at the atomic level. rsc.org

Molecular Dynamics Simulations: To understand how this compound behaves in larger, more complex systems—such as when it is incorporated into a polymer, interacting with a solvent, or forming a self-assembled monolayer on a surface—classical Molecular Dynamics (MD) simulations are required. MD simulations can predict the morphology of bulk materials, the conformation of anthracenetetrol-containing polymers, and the dynamics of its interaction with other molecules, providing crucial insights that are often inaccessible through experiments alone.

Bridging the Scales (QM/MM): The most advanced simulations will employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the electronically active core of the system (e.g., the this compound molecule undergoing a chemical reaction) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules or a polymer matrix) is treated with more computationally efficient classical mechanics. This multiscale approach allows for the accurate simulation of chemical events within complex, realistic environments, providing a powerful tool for designing next-generation materials and catalysts based on the anthracenetetrol scaffold.

Q & A

Q. What are the established synthetic routes for 1,4,5,8-Anthracenetetrol, and how do reaction conditions influence product purity?

The synthesis of this compound typically involves oxidation or hydroxylation of anthracene derivatives under controlled conditions. For example, sublimation purification (commonly used for polyaromatic compounds) ensures high purity by removing volatile impurities, as demonstrated for naphthalene tetracarboxylic dianhydride derivatives . Solvent-thermal methods, such as those used in hybrid material synthesis (e.g., with rare-earth metals), can also be adapted by adjusting reaction temperature and solvent polarity to optimize yield . Post-synthesis characterization via -NMR, -NMR, and FT-IR is critical to confirm structural integrity and purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

X-ray crystallography (e.g., single-crystal analysis with a Bruker SMART APEXII CCD diffractometer) provides definitive structural data, including bond lengths and angles, as seen in nickel-coordinated anthracene derivatives . Spectroscopic methods like FT-IR identify hydroxyl and carbonyl functional groups, while elemental analysis validates stoichiometry . For electronic properties, UV-Vis spectroscopy can track conjugation effects, supported by computational validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While direct toxicity data for this compound is limited, protocols for similar polyhydroxy aromatic compounds include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .

- Ventilation to avoid inhalation of fine particulates .

- Storage in airtight containers under inert gas to prevent oxidation . Emergency measures (e.g., flushing eyes with water for 15 minutes) align with general chemical safety guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT, particularly using correlation-energy functionals like the Colle-Salvetti formula, models electron density and kinetic energy to predict HOMO-LUMO gaps and redox potentials . Validation against experimental UV-Vis spectra or X-ray crystallographic data (e.g., bond lengths) ensures accuracy. For example, DFT studies on anthracene derivatives have achieved <5% deviation from experimental correlation energies .

Q. How does this compound function in coordination polymers, and what metal ions show optimal binding affinity?

The tetrol’s hydroxyl groups act as chelating sites for metals like Ni and Tb. In nickel complexes, coordination occurs via carboxylate and hydroxyl oxygen atoms, forming 2D networks with β angles of ~92.8° (P2/n space group) . Rare-earth hybrids (e.g., Tb^{3+) exhibit luminescence and stability in solvent-thermal syntheses, making them candidates for optoelectronic materials .

Q. What methodological approaches resolve contradictions in reported physicochemical data (e.g., solubility, thermal stability)?

Discrepancies in properties like solubility can arise from varying purification methods (e.g., sublimation vs. recrystallization) . Cross-validation using multiple techniques is essential:

- Thermogravimetric analysis (TGA) for thermal stability.

- Comparative solubility studies in polar vs. non-polar solvents.

- Reproducibility checks under controlled humidity/temperature . For example, kinematic viscosity (KV) discrepancies in lubricant derivatives were resolved by standardizing testing conditions (40°C vs. 100°C) .

Q. What are the tribological implications of this compound derivatives, and how are their performance metrics assessed?

Derivatives like naphthalene tetracarboxylic esters exhibit superior lubricity due to planar aromatic cores and polar groups. Key metrics include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.